molecular formula C18H11F2N3O2S B2605412 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide CAS No. 895435-82-2

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2605412
CAS No.: 895435-82-2
M. Wt: 371.36
InChI Key: JTMFOLNNLGPHHE-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6, a pyridinylmethyl group, and a furan-2-carboxamide moiety. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors. Structural characterization of such compounds typically employs crystallographic methods, such as those implemented in the SHELX suite , to resolve molecular geometry and intermolecular interactions.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O2S/c19-12-7-13(20)16-15(8-12)26-18(22-16)23(10-11-3-1-5-21-9-11)17(24)14-4-2-6-25-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMFOLNNLGPHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction.

    Formation of the Furan-2-carboxamide: The final step involves the coupling of the benzothiazole derivative with furan-2-carboxylic acid under amide bond-forming conditions, such as using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions could target the nitro groups if present, using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: Pd/C with hydrogen gas, sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of carboxamide derivatives with heterocyclic scaffolds. Below is a comparative analysis with analogous molecules, focusing on structural features, physicochemical properties, and inferred bioactivity based on available literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide Benzothiazole 4,6-difluoro; pyridin-3-ylmethyl; furan-2-carboxamide Enhanced metabolic stability due to fluorine; potential kinase inhibition
5-chloro-N-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]furan-2-carboxamide Benzoxazine 5-chloro; furan-2-carboxamide Increased lipophilicity from chlorine; possible GABA receptor modulation
N-(pyridin-3-yl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Thiophene Pyridin-3-yl; pyrrole Improved solubility via pyrrole; thiophene enhances π-conjugation
3-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide Thiophene Pyrrole; thiadiazole Dual heterocyclic motifs may confer antimicrobial activity

Key Observations:

Fluorine vs. Chlorine Substitution : The 4,6-difluoro substitution in the target compound reduces metabolic degradation compared to chlorine-containing analogs like 5-chloro-N-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]furan-2-carboxamide. Fluorine’s electronegativity also enhances binding affinity to hydrophobic enzyme pockets.

Heterocyclic Diversity : Replacing benzothiazole with benzoxazine (as in 5-chloro-N-[1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]furan-2-carboxamide) introduces an oxygen atom, altering hydrogen-bonding capacity and redox properties.

Thiophene vs. Furan : Thiophene-based analogs (e.g., N-(pyridin-3-yl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide) exhibit higher aromaticity and stability but reduced polarity compared to furan derivatives.

Research Findings and Implications

  • Kinase Inhibition: Benzothiazole derivatives are known ATP-competitive kinase inhibitors. The fluorine atoms may enhance binding to hinge regions in kinases like EGFR or VEGFR .
  • Antimicrobial Activity : Thiadiazole-containing analogs (e.g., 3-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide) show efficacy against Gram-positive bacteria, implying that the target compound could be optimized for similar activity.
  • Solubility Challenges : The pyridinylmethyl and furan groups may limit aqueous solubility, necessitating formulation strategies such as salt formation or prodrug design.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, characterized by a heterocyclic structure containing sulfur and nitrogen. Its molecular formula is C17H14F2N4O2SC_{17}H_{14}F_2N_4O_2S, and it exhibits unique properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : It is believed to inhibit various enzymes, including cytochrome P450 enzymes and kinases, which play crucial roles in metabolic processes.
  • Modulation of Signaling Pathways : The compound may influence G-protein coupled receptors (GPCRs), leading to alterations in signaling pathways associated with inflammation and cell proliferation.
  • Gene Expression Regulation : It has been observed to suppress pro-inflammatory gene expression and inhibit pathways such as NF-κB signaling, which is pivotal in inflammatory responses.

Antimicrobial Activity

Recent studies have focused on the compound's potential as an anti-tubercular agent. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .

Cytotoxicity Studies

In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that the most active derivatives were non-toxic at effective concentrations, indicating a favorable safety profile for further development .

Study 1: Anti-Tubercular Activity

A study published in 2020 synthesized a series of benzothiazole derivatives, including the target compound. The most potent compounds demonstrated IC90 values between 3.73 and 4.00 μM against M. tuberculosis H37Ra .

Study 2: Inhibition of Inflammatory Responses

Another investigation explored the role of this compound in modulating inflammatory pathways. The results showed that it effectively inhibited the production of inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity IC50/IC90 Values Cell Line Notes
Anti-Tubercular ActivityIC50: 1.35 - 2.18 μMM. tuberculosis H37RaSignificant activity observed
CytotoxicityNon-toxicHEK-293Safe at effective concentrations
Inhibition of InflammationN/AVariousSuppresses pro-inflammatory cytokines

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For structurally related benzothiazole-carboxamide derivatives, ethanol has proven effective as a solvent, with yields ranging from 37% to 70% depending on substituents. Catalysts (e.g., triethylamine) and reaction temperatures (60–80°C) should be tested. Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is recommended. Monitoring by TLC and HPLC ensures purity ≥95% .

ParameterTested Conditions (Example)Yield Range
SolventEthanol, DMF, THF37–70%
Temperature60–80°CVariable
PurificationFlash chromatography≥95% purity

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ to confirm substituent integration and connectivity.
  • X-ray Crystallography: Employ SHELXL for small-molecule refinement. Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths/angles and confirms stereochemistry. WinGX or Olex2 suites assist in data processing .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and aromatic C-F stretches (~1100–1250 cm1^{-1}) .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

Methodological Answer:

  • HPLC: Use reverse-phase C18 columns (acetonitrile/water gradients) with UV detection (λ = 254 nm).
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA): Monitor decomposition temperatures under nitrogen atmospheres .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the compound’s reactivity or reaction mechanisms?

Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts electronic properties and reaction pathways. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate transition states (IRC analysis) for key reactions (e.g., amide bond formation). Validate computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. How can contradictions between experimental data and computational predictions be resolved?

Methodological Answer: Adopt an iterative feedback loop:

  • Refine computational models using experimental data (e.g., adjusting solvent parameters in COSMO-RS simulations).
  • Re-examine experimental conditions (e.g., solvent polarity effects on reaction pathways).
  • Cross-validate with alternative methods (e.g., substituent electronic effects via Hammett plots) .

Q. What strategies are recommended for studying substituent effects on biological or chemical activity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzothiazole or pyridine moieties.
  • Free-Wilson Analysis: Quantify contributions of specific substituents to activity using regression models.
  • Molecular Docking: Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Q. How can researchers design experiments to study the compound’s reactivity under varying conditions (e.g., pH, temperature)?

Methodological Answer:

  • pH-Dependent Stability: Use buffer solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy.
  • Kinetic Studies: Perform pseudo-first-order reactions at 25–60°C to calculate activation energy (Ea_a).
  • Solvent Screening: Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents for reaction efficiency .

Methodological Notes

  • Crystallography Workflow:

    • Grow single crystals via slow evaporation (ethanol/water).
    • Collect diffraction data (Bruker D8 Venture).
    • Solve structure using SHELXT (intrinsic phasing).
    • Refine with SHELXL (full-matrix least squares) .
  • Safety Protocols:

    • Use PPE (gloves, goggles) due to potential irritancy (analogous to benzothiazole derivatives).
    • Handle in fume hoods; avoid inhalation/contact .

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